molecular formula C17H23NO6 B14744102 Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate CAS No. 5345-28-8

Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate

Cat. No.: B14744102
CAS No.: 5345-28-8
M. Wt: 337.4 g/mol
InChI Key: OGGDIGKWJMPBAD-UHFFFAOYSA-N
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Description

Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are typically derived from carboxylic acids and alcohols. This compound is characterized by the presence of a nitrophenyl group, which is a benzene ring substituted with a nitro group (NO2), and a propanedioate group, which is a diester of malonic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate can be achieved through a multi-step process involving the alkylation of diethyl malonate with an appropriate alkyl halide. The general steps are as follows:

    Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.

    Alkylation: The enolate ion reacts with an alkyl halide, such as ethyl bromide, in an S_N2 reaction to form the alkylated product.

    Nitration: The alkylated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group onto the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are added in a controlled manner to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Reduction: Amino derivatives.

    Substitution: Amide or ether derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity due to the presence of the nitrophenyl group.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or antimicrobial properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. The ester groups can be hydrolyzed to release carboxylic acids, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, used as a precursor in organic synthesis.

    Dimethyl malonate: Another ester of malonic acid, similar in structure but with methyl groups instead of ethyl groups.

    Ethyl acetoacetate: An ester with a similar structure but with a keto group instead of a nitrophenyl group.

Uniqueness

Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

5345-28-8

Molecular Formula

C17H23NO6

Molecular Weight

337.4 g/mol

IUPAC Name

diethyl 2-ethyl-2-[2-(2-nitrophenyl)ethyl]propanedioate

InChI

InChI=1S/C17H23NO6/c1-4-17(15(19)23-5-2,16(20)24-6-3)12-11-13-9-7-8-10-14(13)18(21)22/h7-10H,4-6,11-12H2,1-3H3

InChI Key

OGGDIGKWJMPBAD-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC1=CC=CC=C1[N+](=O)[O-])(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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